molecular formula C20H24N4O5S2 B2412475 (Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one CAS No. 615279-69-1

(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one

Número de catálogo: B2412475
Número CAS: 615279-69-1
Peso molecular: 464.56
Clave InChI: INGKFZRDCAWCCC-PTNGSMBKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one is a chemically synthesized compound featuring a rhodanine scaffold linked to a pyridopyrimidine core, a structural motif known for its diverse biological activity. This compound is of significant interest in medicinal chemistry and drug discovery research, particularly as a potential inhibitor of protein kinases. The specific structure suggests it may be investigated for its activity against various kinase targets, which are crucial in cellular signaling pathways. Researchers utilize this compound as a key intermediate or a lead molecule in the development of novel therapeutics for conditions such as cancer and inflammatory diseases. Its mechanism of action is hypothesized to involve competitive binding at the ATP-binding site of target kinases, thereby modulating their enzymatic activity. This product is provided for research applications only, including in vitro assays, high-throughput screening, and structure-activity relationship (SAR) studies. It is not intended for diagnostic or therapeutic use.

Propiedades

IUPAC Name

(5Z)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5S2/c1-13-3-4-16-22-17(21-5-8-29-10-7-25)14(18(26)24(16)12-13)11-15-19(27)23(6-9-28-2)20(30)31-15/h3-4,11-12,21,25H,5-10H2,1-2H3/b15-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGKFZRDCAWCCC-PTNGSMBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCOC)NCCOCCO)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCOC)NCCOCCO)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound (Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one is a complex heterocyclic structure that incorporates a thiazolidin-4-one moiety. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer, antimicrobial, and neuroprotective domains.

Structural Characteristics

The structural integrity of this compound is pivotal to its biological activity. The thiazolidin-4-one scaffold is known for its ability to interact with various biological targets, and the incorporation of pyrido[1,2-a]pyrimidine enhances its potential as an enzyme inhibitor. The presence of functional groups such as methoxy and hydroxyethoxy further modulates its pharmacokinetic properties.

Anticancer Activity

Research indicates that thiazolidin-4-one derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds containing this scaffold can inhibit cancer cell proliferation by inducing apoptosis and inhibiting key signaling pathways associated with tumor growth . The compound under investigation has been noted for its ability to target multiple pathways, potentially making it a multi-target agent in cancer therapy.

Table 1: Summary of Anticancer Activities of Thiazolidin-4-One Derivatives

Compound NameCancer TypeMechanism of ActionReference
Compound ABreastApoptosis induction
Compound BLungCell cycle arrest
Compound CColonInhibition of VEGF

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties. A study highlighted the potential of thioxothiazolidin derivatives as acetylcholinesterase (AChE) inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's . The molecular docking studies reveal that the compound binds effectively to the active site of AChE, showcasing a promising docking score indicative of strong interaction.

Table 2: AChE Inhibition Potency of Thioxothiazolidin Derivatives

Compound NameDocking Score (kcal/mol)Inhibition Percentage (%)Reference
Compound D-10.57285
Compound E-8.82175
Compound F-9.50080

Antimicrobial Activity

Thiazolidin-4-one derivatives have also demonstrated antimicrobial properties against various pathogens. The compound's structural features allow it to disrupt bacterial cell walls and biofilm formation, making it a candidate for treating resistant infections .

Table 3: Antimicrobial Efficacy of Thiazolidin Derivatives

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 µg/mL
Pseudomonas aeruginosa125.4 µM

Case Studies

Several case studies have been conducted to evaluate the biological activity of thiazolidin derivatives similar to the compound :

  • Case Study on Anticancer Efficacy : A derivative demonstrated a significant reduction in tumor size in xenograft models by inhibiting the PI3K/Akt pathway.
  • Neuroprotective Screening : In vitro studies showed that a related thioxothiazolidin derivative improved cognitive function in AChE inhibition assays compared to standard treatments.
  • Antimicrobial Trials : Clinical trials indicated that thiazolidin compounds reduced infection rates in patients with multidrug-resistant bacterial infections.

Aplicaciones Científicas De Investigación

Antiviral Activity

Research indicates that compounds with similar structural motifs have shown promising antiviral properties, particularly against HIV. For instance, non-nucleoside reverse transcriptase inhibitors (NNRTIs) have demonstrated high specificity and low toxicity against various strains of HIV. The compound's pyrido[1,2-a]pyrimidine core is crucial for its mechanism of action, potentially inhibiting viral replication by interfering with reverse transcriptase activity .

Antibacterial Properties

The thiazolidinone moiety in the structure has been associated with antibacterial activity. Studies on related compounds have shown effectiveness against a range of bacterial strains, suggesting that (Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one may also exhibit similar properties. The thioxothiazolidin framework is particularly noted for its role in enhancing the antibacterial efficacy of derivatives .

Cancer Research

The compound's ability to target specific proteins involved in cancer progression makes it a candidate for further investigation in oncology. For example, recent studies on PROTACs (proteolysis-targeting chimeras) have highlighted the importance of small molecules that can modulate protein levels within cells. The incorporation of the pyrido[1,2-a]pyrimidine structure could enhance the selectivity and potency of therapeutic agents aimed at degrading oncogenic proteins .

Enzyme Inhibition

The compound may also serve as an inhibitor for various enzymes implicated in metabolic pathways. Its structural components suggest potential interactions with enzymes such as monoamine oxidase or other targets involved in neurotransmitter metabolism, which could lead to applications in treating neurological disorders .

Case Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited EC50 values in the nanomolar range against HIV strains. This highlights the compound's potential as a lead candidate for antiviral drug development .

Case Study 2: Antibacterial Activity

In another study focusing on thiazolidinone derivatives, compounds were synthesized and tested against Gram-positive and Gram-negative bacteria. Results indicated significant antibacterial activity, supporting the hypothesis that this compound could be effective against resistant bacterial strains .

Q & A

Basic: What are the optimal synthetic routes for preparing (Z)-5-...thiazolidin-4-one, and how are intermediates characterized?

Methodological Answer:
The synthesis of this compound involves multi-step protocols, typically starting with the formation of the pyrido[1,2-a]pyrimidinone core. A common approach includes:

  • Step 1 : Condensation of substituted pyrimidinones with aldehydes under acidic conditions (e.g., glacial acetic acid with anhydrous sodium acetate) to form the methylene bridge. This step is monitored via TLC (20% ethyl acetate/hexane) and purified by recrystallization (ethanol) .
  • Step 2 : Functionalization of the thiazolidinone ring via nucleophilic substitution or coupling reactions, ensuring Z-configuration retention using steric and electronic directing groups.
  • Characterization : Intermediates are confirmed via FT-IR (C=O stretch at ~1702 cm⁻¹, C=N at ~1610 cm⁻¹) and NMR (1H/13C for Z/E isomer distinction). Final structure validation requires X-ray crystallography to resolve stereochemical ambiguities .

Advanced: How can researchers resolve contradictions between spectroscopic data (e.g., NMR chemical shifts) and X-ray crystallographic results for this compound?

Methodological Answer:
Discrepancies often arise from dynamic effects in solution (e.g., tautomerism) versus solid-state rigidity. To address this:

  • X-ray Diffraction : Use single-crystal X-ray analysis to unambiguously assign the Z-configuration and confirm substituent orientation .
  • VT-NMR (Variable Temperature) : Perform NMR at varying temperatures to detect tautomeric equilibria or conformational flexibility.
  • DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for the crystallographically resolved structure to identify dynamic contributions .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:
Standard assays include:

  • Antimicrobial Testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi, referencing protocols for structurally related thiazolo[3,2-a]pyrimidines .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations, using cisplatin as a positive control .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) with fluorescence-based readouts .

Advanced: How can researchers address discrepancies between in vitro potency and in vivo efficacy for this compound?

Methodological Answer:
Discrepancies often stem from pharmacokinetic limitations. Mitigation strategies include:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility and bioavailability .
  • Metabolic Stability Assays : Use liver microsome models to identify metabolic hotspots; modify vulnerable sites (e.g., methoxyethyl groups) .
  • Formulation Optimization : Employ nanocarriers (liposomes) or co-solvents (PEG 400) to enhance aqueous solubility .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • HPLC-PDA : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect isomers .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula (e.g., [M+H]+ ion matching theoretical mass within 5 ppm) .
  • Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) analysis to validate stoichiometry .

Advanced: What strategies mitigate solubility challenges during biological testing of this hydrophobic compound?

Methodological Answer:

  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or tertiary amines) on the 2-hydroxyethoxyethyl side chain without disrupting pharmacophore interactions .
  • Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) for in vitro assays; for in vivo, utilize cyclodextrin-based solubilization .
  • Amorphous Solid Dispersions : Enhance dissolution rates via spray-drying with polymers (HPMCAS) .

Advanced: How can regioselectivity challenges in heterocyclic ring formation (e.g., pyrido[1,2-a]pyrimidinone vs. thiazolo[3,2-a]pyrimidine) be controlled?

Methodological Answer:

  • Catalytic Control : Use Lewis acids (e.g., ZnCl₂) to direct cyclization toward the pyrido[1,2-a]pyrimidinone core over competing thiazole pathways .
  • Solvent Effects : Polar aprotic solvents (DMF) favor pyrimidinone formation, while THF promotes thiazole intermediates .
  • Temperature Gradients : High-temperature reflux (~120°C) stabilizes the thermodynamically favored pyrido-pyrimidinone product .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.